molecular formula C14H11NO4S B258876 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide

3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide

Cat. No. B258876
M. Wt: 289.31 g/mol
InChI Key: AQLFQBUDWSEGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide, also known as MBDO, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. MBDO is a heterocyclic compound that contains a benzothiazole ring and a methoxyphenoxy group. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including the regulation of acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase by 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide can lead to a variety of physiological effects, including the reduction of intraocular pressure, the inhibition of seizures, and the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide has been shown to exhibit a variety of biochemical and physiological effects, including the reduction of intraocular pressure, the inhibition of seizures, and the inhibition of tumor growth. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide in lab experiments is its potent inhibitory activity against carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for research on 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide, including the development of new synthetic methods for producing this compound, the investigation of its potential applications in the treatment of various diseases, and the study of its mechanism of action at the molecular level. Additionally, the development of new analogs of 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrophenol with 2-aminothiophenol in the presence of sodium hydroxide. The resulting product is then treated with dimethyl sulfate to yield 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide. Other methods for synthesizing 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide have also been reported in the literature.

Scientific Research Applications

3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a potential candidate for the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

Product Name

3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C14H11NO4S/c1-18-11-7-3-4-8-12(11)19-14-10-6-2-5-9-13(10)20(16,17)15-14/h2-9H,1H3

InChI Key

AQLFQBUDWSEGJI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1OC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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